Tridecanoic acid
Description
Biological Significance of Odd-Chain Saturated Fatty Acids
Odd-chain saturated fatty acids (OCFAs) are fatty acids that possess an odd number of carbon atoms. wikipedia.org While less abundant than their even-chained counterparts like palmitic (C16) and stearic (C18) acids, they hold distinct biological relevance. wikipedia.org Historically, OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were often considered of little physiological importance and primarily used as internal standards in scientific analyses due to their low concentrations in human plasma. nih.gov However, recent research has illuminated their potential significance. Epidemiological studies suggest that higher circulating levels of OCFAs, specifically C15:0 and C17:0, are associated with a lower risk of metabolic conditions, including type 2 diabetes and cardiovascular disease. nih.govmdpi.com
The metabolic pathway of OCFAs is a key differentiator from even-chain fatty acids. wikipedia.org During beta-oxidation, the breakdown of even-chain fatty acids yields acetyl-CoA exclusively. nih.gov In contrast, the degradation of OCFAs produces both acetyl-CoA and a final three-carbon molecule, propionyl-CoA. wikipedia.orgnih.gov This propionyl-CoA can then serve as a minor precursor for gluconeogenesis, the process of generating glucose. wikipedia.org The biosynthesis of OCFAs also follows a distinct path, utilizing propionyl-CoA instead of acetyl-CoA as the initial building block. wikipedia.org These fatty acids are essential components of lipids and play roles in energy storage, the structure of cell membranes, and cellular signaling pathways. ontosight.ai
Occurrence and Distribution of Tridecanoic Acid
This compound, with its chemical formula C13H26O2, is a naturally occurring compound found in trace amounts across various animal, plant, and microbial sources. ontosight.aiontosight.ai It is a white, crystalline solid at room temperature. ontosight.aicymitquimica.com
This compound is frequently detected in dairy products, which is a common source of OCFAs. chemicalbook.com It is also found in the fat of certain animals and in a variety of plant-based oils. ontosight.aicymitquimica.comcymitquimica.com
Table 1: Documented Natural Sources of this compound in Animal and Plant Products
| Category | Source |
| Animal Products | Dairy Products / Milk Fat ontosight.aichemicalbook.com |
| Beef Back Fat kosfaj.org | |
| Pork Back Fat kosfaj.org | |
| Salmon Belly kosfaj.org | |
| Sea Bass Belly kosfaj.org | |
| Plant Products | Coconut chemicalbook.com |
| Nutmeg chemicalbook.com | |
| Muskmelon chemicalbook.com | |
| Black Elderberry chemicalbook.com | |
| Rue Oil chemicalbook.com |
This compound is recognized as an endogenously produced metabolite within the human body, participating in metabolic reactions. t3db.canih.gov Its presence has been confirmed in various human biospecimens. For instance, it has been identified in human milk. hmdb.ca It has also been detected in feces. hmdb.ca The compound is classified as a long-chain fatty acid and plays a role in lipid metabolism and transport. hmdb.ca
Table 2: Detection of this compound in Human Biospecimens
| Biospecimen | Finding |
| Feces | Detected in human fecal samples. hmdb.ca |
| Milk | Reported to be a constituent of human milk. hmdb.ca |
| Blood | Methods have been developed for its quantification in human biospecimens. researchgate.net |
The presence of this compound extends to the microbial world and the animal kingdom, particularly in insects. It has been isolated from bacteria, such as Bacillus sp., where it exhibits antimicrobial properties. researchgate.net Additionally, a derivative, 3-hydroxy this compound, is a known component of lipopolysaccharides in certain bacteria. caymanchem.comglpbio.cn
The compound is also found in a diverse range of insect species. researchgate.net Research on the greater wax moth (Galleria mellonella) revealed that this compound appears in adult virgin males but is absent in females and pupae, suggesting a potential male-specific role in reproduction. nih.gov Notably, the fatty acid disappears from the cuticle of males after copulation. nih.gov
Table 3: Identification of this compound in Specific Microorganisms and Insects
| Kingdom | Species | Context |
| Bacteria | Bacillus sp. LBF-01 | Isolated as an antimicrobial compound. researchgate.net |
| Insects | Acheta domesticus (Cricket) | Identified in lipid profiles. metu.edu.tr |
| Aelia rostrata (Wheat Stink Bug) | Found in the body of the insect. researchgate.netnih.govresearchgate.net | |
| Galleria mellonella (Greater Wax Moth) | Present in virgin males; disappears after mating. nih.gov | |
| Hermetia illucens (Black Soldier Fly) | Identified in the body of the insect. researchgate.netnih.govresearchgate.net | |
| Sarcophaga argyrostoma (Fly) | Found on the cuticle of larvae, pupae, and adults. researchgate.netnih.govresearchgate.net | |
| Tenebrio molitor (Mealworm) | Detected in the body and lipid fractions. researchgate.netnih.govmetu.edu.trresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
tridecanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
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InChI Key |
SZHOJFHSIKHZHA-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
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Molecular Formula |
C13H26O2 | |
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DSSTOX Substance ID |
DTXSID4021684 | |
| Record name | Tridecanoic acid | |
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Molecular Weight |
214.34 g/mol | |
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Physical Description |
White to off-white solid; [Acros Organics MSDS], Solid | |
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Solubility |
0.033 mg/mL | |
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CAS No. |
638-53-9, 68002-90-4, 64118-44-1 | |
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Melting Point |
44.5 °C | |
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Metabolic Pathways and Biosynthesis of Tridecanoic Acid
Endogenous Formation Mechanisms
The formation of tridecanoic acid within organisms can occur through de novo synthesis, a process that builds the fatty acid chain from smaller units, and as an intermediate product in the biodegradation of longer-chain alkanes.
The de novo synthesis of odd-chain fatty acids, including this compound, diverges from the more common synthesis of even-chain fatty acids at the initial step. nih.gov While even-chain fatty acid synthesis is initiated with the two-carbon molecule acetyl-CoA, odd-chain synthesis requires the three-carbon primer, propionyl-CoA. nih.govtandfonline.com The condensation of propionyl-CoA with malonyl-CoA marks the beginning of the elongation process, with subsequent cycles adding two-carbon units from malonyl-CoA. nih.gov
The availability of propionyl-CoA is a critical factor for the synthesis of this compound. tandfonline.com Propionyl-CoA can be generated through several metabolic routes:
Catabolism of Amino Acids: The breakdown of certain amino acids, such as isoleucine, valine, methionine, and threonine, produces propionyl-CoA as an intermediate. nih.govwikipedia.org
β-oxidation of Odd-Chain Fatty Acids: The final cycle of β-oxidation of a longer odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. nih.gov
Conversion of Propionate (B1217596): Propionate, a short-chain fatty acid, can be activated to propionyl-CoA by the enzyme propionyl-CoA synthetase. nih.gov
Other Metabolic Pathways: Propionyl-CoA can also be synthesized from other metabolites through various pathways, including the citramalate/2-ketobutyrate pathway, the aspartate/2-ketobutyrate pathway, and the methylmalonyl-CoA pathway. nih.gov
The following table summarizes the key precursors and pathways leading to the formation of propionyl-CoA for this compound synthesis.
| Precursor/Pathway | Description |
| Amino Acid Catabolism | Breakdown of isoleucine, valine, methionine, and threonine. |
| β-oxidation | Final cycle of oxidation of longer odd-chain fatty acids. |
| Propionate Conversion | Activation of propionate to propionyl-CoA. |
| 2-Ketobutyrate Pathway | Conversion of 2-ketobutyrate to propionyl-CoA. |
This compound has been identified as a metabolic intermediate in the anaerobic biodegradation of the long-chain alkane, n-hexadecane. nih.govnih.gov Under anaerobic conditions, certain nitrate-reducing microbial consortia can break down n-hexadecane through a pathway involving subterminal carboxylation. nih.govnih.gov This process is initiated by the addition of a carbon atom, likely from CO2, to the subterminal (C-3) position of the hexadecane (B31444) molecule. nih.govnih.gov
Following this carboxylation, the resulting branched-chain fatty acid undergoes further enzymatic reactions, including β-oxidation, which leads to the cleavage of the carbon chain. nih.govnih.gov This degradation process results in the formation of various fatty acids, with odd-chain fatty acids, including this compound, being significant products. nih.govnih.gov The identification of metabolites such as [H25]this compound from labeled hexadecane confirms its role as an intermediate in this anaerobic degradation pathway. nih.gov
Enzymatic Transformations Involving this compound
This compound can participate in various enzymatic reactions, serving as a substrate for enzymes involved in lipid metabolism. These transformations highlight its integration into the broader network of fatty acid processing within the cell.
This compound has been identified as a substrate for phospholipase A2 (PLA2) activity. Phospholipase A2 enzymes are a diverse group of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of phospholipids (B1166683), releasing a free fatty acid and a lysophospholipid. nih.gov The action of PLA2 is crucial for a variety of cellular processes, including membrane remodeling, signal transduction, and the production of inflammatory mediators. nih.gov
While the specific kinetics and physiological significance of PLA2-mediated release of this compound are not extensively detailed, its identification as a substrate indicates that it can be incorporated into phospholipids and subsequently liberated by PLA2 action. This suggests a potential role for this compound in cellular signaling or as a component of cell membranes, which can be dynamically regulated by PLA2 activity.
Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.orgmicrobenotes.com This process is particularly important for the metabolism of branched-chain fatty acids that cannot be processed by the more common β-oxidation pathway. wikipedia.org The alpha-oxidation pathway typically occurs in the peroxisomes and involves a series of enzymatic steps, including hydroxylation at the alpha-carbon, oxidation to a keto acid, and subsequent decarboxylation. wikipedia.orgmicrobenotes.com
A specific enzymatic mechanism for the production of this compound involves the action of cytochrome P450 peroxygenases, particularly those belonging to the CYP152 family. rsc.org These enzymes can catalyze the α-oxidative decarboxylation of a longer-chain fatty acid to yield a fatty acid that is one carbon shorter. rsc.org
Research has shown that CYP152N1, a cytochrome P450 peroxygenase, can convert myristic acid (a 14-carbon fatty acid) into this compound. rsc.org The proposed mechanism involves the initial α-hydroxylation of myristic acid to form α-hydroxymyristic acid. rsc.org Under certain conditions, such as increased concentrations of hydrogen peroxide (H2O2), CYP152N1 can further oxidize the α-hydroxymyristic acid to α-ketomyristic acid. rsc.org This α-keto acid is unstable and can be spontaneously decomposed by H2O2, resulting in the release of carbon dioxide and the formation of this compound. rsc.org This enzymatic process represents a direct pathway for the production of this compound from a more common even-chain fatty acid precursor.
The following table outlines the key steps in the cytochrome P450 peroxygenase-mediated formation of this compound from myristic acid.
| Step | Reactant | Enzyme | Product |
| 1. α-Hydroxylation | Myristic acid | CYP152N1 | α-Hydroxymyristic acid |
| 2. Overoxidation | α-Hydroxymyristic acid | CYP152N1 | α-Ketomyristic acid |
| 3. Decomposition | α-Ketomyristic acid | H2O2 (spontaneous) | This compound + CO2 |
Alpha-Oxidative Decarboxylation in Fatty Acid Metabolism
Formation from Longer-Chain Fatty Acids
This compound is an odd-chain saturated fatty acid (OCS-FA). While much of the body's fatty acid metabolism centers on even-chain fatty acids, OCS-FAs can be formed endogenously, albeit typically in small amounts. news-medical.net One significant pathway for the formation of odd-chain fatty acids is through the peroxisomal α-oxidation of certain longer-chain fatty acids. nih.govnih.gov
Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of a fatty acid. nih.govresearchgate.net This pathway is crucial for the breakdown of branched-chain fatty acids like phytanic acid, but it can also act on straight-chain fatty acids. researchgate.netsmpdb.ca For instance, the α-oxidation of a 14-carbon fatty acid (tetradecanoic acid) would yield the 13-carbon this compound. The process is initiated by the activation and subsequent hydroxylation at the α-carbon, followed by the removal of the original carboxyl group. nih.govresearchgate.net Studies in differentiating human adipocytes have shown an increase in OCS-FAs, which may be attributable to α-oxidation, suggesting an endogenous production route. nih.govresearchgate.net
Integration into Broader Lipid Metabolism
Once formed or absorbed, this compound is integrated into the body's main lipid metabolic pathways. Like other fatty acids, it must first be activated by conversion to its coenzyme A (CoA) derivative, tridecanoyl-CoA. This activation allows it to participate in catabolic and anabolic processes. nih.gov
The primary catabolic fate for tridecanoyl-CoA is mitochondrial β-oxidation. wikipedia.orgaocs.org This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. abcam.comlibretexts.org The key distinction for odd-chain fatty acids like this compound lies in the final cycle of β-oxidation. news-medical.netyoutube.com Instead of yielding two acetyl-CoA molecules, the breakdown of the final five-carbon fragment produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. news-medical.netwikipedia.org
This production of propionyl-CoA is metabolically significant. Propionyl-CoA can be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. youtube.com This allows the carbon backbone of odd-chain fatty acids to be used for gluconeogenesis, the synthesis of glucose, a capability not shared by even-chain fatty acids which only yield acetyl-CoA. news-medical.netyoutube.com
Beyond energy production, this compound can also be incorporated into more complex lipids. researchgate.net Research has shown that odd-chain fatty acids are integrated into various lipid classes, including triacylglycerols, free fatty acids, cholesteryl esters, and phosphatidylcholines. researchgate.net This incorporation can influence the structure and function of biological membranes and energy storage molecules. foodb.ca
| Metabolic Process | Key Substrate | Primary End Products | Metabolic Significance |
| Activation | This compound | Tridecanoyl-CoA | Prepares the fatty acid for metabolic pathways. |
| β-Oxidation | Tridecanoyl-CoA | Acetyl-CoA, Propionyl-CoA | Energy production and generation of a gluconeogenic precursor. |
| Anabolism | Tridecanoyl-CoA | Triacylglycerols, Phospholipids, etc. | Component of complex structural and storage lipids. |
Biosynthesis of Conjugated Dienoic Fatty Acids
This compound can serve as a precursor for the synthesis of other fatty acids, including modified fatty acids such as conjugated dienoic fatty acids. This transformation is carried out by a series of enzymes, primarily fatty acid desaturases and elongases. wikipedia.org Desaturases are a family of enzymes that introduce double bonds into the acyl chains of fatty acids. nih.govnih.gov
The process would typically begin with the desaturation of this compound (13:0) to form a monounsaturated fatty acid, tridecenoic acid (13:1). A subsequent enzymatic reaction, potentially involving another desaturase or an isomerase, could then create a second double bond adjacent to the first, resulting in a conjugated diene system (two double bonds separated by a single bond). dcu.ie The specific enzymes involved and their substrate specificities determine the position and configuration of the resulting double bonds.
Desaturase-Mediated Stereospecificity
Fatty acid desaturases are highly specific enzymes that control the stereochemistry of the double bonds they create, typically forming cis double bonds. nih.govmdpi.com The introduction of a double bond involves the stereospecific removal of a hydrogen atom from each of the two carbons involved. nih.govresearchgate.net This precision is fundamental to the biological function of the resulting unsaturated fatty acid.
Desaturases are classified based on the position at which they introduce the double bond. For example, a Δ9-desaturase creates a double bond between the 9th and 10th carbon atoms from the carboxyl end of the fatty acid chain. wikipedia.org While much of the research has focused on C16 and C18 substrates, these enzymes can act on a range of fatty acid chain lengths.
The conversion of a saturated fatty acid like this compound to a conjugated dienoic acid is a multi-step process. For example, an initial desaturation by a Δx desaturase would be followed by the action of a "conjugase," which is often a divergent desaturase. nih.gov Some desaturases have been identified that possess bifunctional capabilities, including conjugase activity. nih.gov The stereospecific nature of each enzymatic step ensures that the final conjugated dienoic fatty acid has the precise three-dimensional structure required for its specific biological role. nih.gov
| Enzyme Class | Function | Stereochemical Outcome | Example |
| Desaturase | Introduces double bonds into acyl chains. | Typically forms cis double bonds. mdpi.com | A Δ9-desaturase acting on Stearic acid to form Oleic acid. wikipedia.org |
| Conjugase | Creates conjugated double bond systems. | Can form both cis and trans configurations. | A bifunctional desaturase/conjugase transforming a diene into a conjugated triene. nih.gov |
Cellular and Molecular Mechanisms of Tridecanoic Acid Action
Role in Cellular Structure and Function
As a fatty acid, tridecanoic acid is a fundamental component of more complex lipids that are integral to cellular structure and function. nih.gov It contributes to the lipid bilayer of cell membranes and is involved in the metabolic pathways that manage cellular energy.
The composition of fatty acids within membrane phospholipids (B1166683) is a critical determinant of the physical properties of the cell membrane, including its fluidity. nih.govembopress.org Membrane fluidity is essential for cellular homeostasis, affecting processes like membrane transport and signal transduction. embopress.orgkhanacademy.org This property is largely governed by the packing of phospholipid tails, which is influenced by their length and degree of saturation. khanacademy.org
Saturated fatty acids, such as this compound, have straight aliphatic tails that allow for tight packing, which generally increases membrane rigidity and decreases fluidity. embopress.org In contrast, unsaturated fatty acids contain bends or "kinks" in their tails due to double bonds, which increases the space between lipids and enhances membrane fluidity. khanacademy.org Studies have shown that various fatty acids can affect cell membrane fluidity to inhibit bacterial adhesion and biofilm development. jmb.or.kr While direct studies on this compound's effect on mammalian cell membrane fluidity are limited, research on related compounds provides insight. For instance, a study investigating the effects of different fatty acids on lipid bilayer membrane fluidity found that the saturated branched-chain fatty acid 12-methylthis compound, a derivative of this compound, decreased membrane fluidity by narrowing the molecular spacing of lipids and inhibiting their movement. researchgate.net The incorporation of fatty acids into membrane phospholipids can modulate cell membrane stiffness, with high levels of saturated fatty acids leading to increased rigidity. embopress.org
This compound, like other fatty acids, plays a significant role in cellular energy balance. It serves as an energy source and can be stored in a metabolically inert form for future use. foodb.canih.gov Fatty acids are catabolized through beta-oxidation in the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. nih.govnih.gov
The primary storage form of fatty acids in cells is as neutral lipids, particularly triacylglycerols (TAGs), which are deposited in lipid droplets. nih.gov Research using tridecanoin, the triglyceride form of this compound, has shown that it can be utilized as a fuel. In cultured astrocytes, related medium-chain fatty acids (octanoic and decanoic acid) were shown to be oxidized for energy. nih.gov Furthermore, studies involving specialized glial cells in the hypothalamus, known as tanycytes, have implicated this compound in the regulation of lipid metabolism and systemic energy balance. scienceopen.com The metabolism of fatty acids is crucial for maintaining cellular lipid homeostasis and providing energy during periods of high demand or nutrient scarcity. nih.govscienceopen.com
Impact on Mitochondrial Physiology
Mitochondria are central hubs for cellular metabolism, and fatty acids are key substrates for their function. This compound influences several aspects of mitochondrial physiology, from energy production to the management of oxidative stress.
This compound can serve as a substrate for mitochondrial respiration. Following transport into the mitochondrial matrix, it undergoes β-oxidation, a process that sequentially cleaves two-carbon units to produce acetyl-CoA. nih.gov This acetyl-CoA fuels the TCA cycle, generating reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain (ETC). nih.gov The flow of electrons through the ETC drives the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that powers ATP synthase to produce ATP. nih.gov
Research has demonstrated the positive impact of this compound's triglyceride form, tridecanoin, on mitochondrial function. In mitochondria isolated from the hippocampus of mice, tridecanoin treatment was found to increase respiration linked to ATP synthesis, indicating an improvement in mitochondrial metabolic efficiency. nih.gov Similarly, studies on cultured astrocytes using the related medium-chain fatty acids, octanoic acid and decanoic acid, showed an increase in basal respiration and ATP turnover, suggesting they are readily used as fuel. nih.gov However, it is also noted that a significant overload of dicarboxylic acids, which can be metabolic byproducts of fatty acids, may act as mitochondrial uncouplers and inhibit respiration and ATP synthesis. nih.gov
Table 1: Effect of Tridecanoin and Related Fatty Acids on Mitochondrial Respiration
| Compound | Model System | Observed Effect on Respiration/ATP Synthesis | Reference |
|---|---|---|---|
| Tridecanoin | Isolated mouse hippocampal mitochondria | Increased respiration linked to ATP synthesis. | nih.gov |
| Decanoic Acid (200 µM) | Cultured astrocytes | Increased basal respiration by 52% and enhanced ATP turnover. | nih.gov |
| Octanoic Acid (200 µM) | Cultured astrocytes | Increased basal respiration by 27% and enhanced ATP turnover. | nih.gov |
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. researchgate.net While mitochondria are a primary site of ROS production, certain metabolic substrates can enhance the cell's antioxidant defenses.
Studies suggest that this compound may contribute to an improved antioxidant status. nih.gov Treatment with a diet containing tridecanoin led to a 32% increase in the total antioxidant capacity of plasma in mice. nih.gov This effect was linked to changes in gene expression. In the hippocampus of these mice, tridecanoin treatment upregulated the mRNA levels of key antioxidant and cytoprotective genes, including heme oxygenase 1 (Hmox1) and the transcription factor FoxO1, which is involved in regulating antioxidant gene expression. nih.gov While the direct scavenging of ROS by saturated fatty acids is structurally implausible, these findings suggest an indirect antioxidant effect mediated by the upregulation of endogenous antioxidant defense systems. nih.gov
Table 2: Impact of Tridecanoin on Antioxidant Markers
| Marker | Tissue/Sample | Effect of Tridecanoin Treatment | Reference |
|---|---|---|---|
| Plasma Antioxidant Capacity (FRAP assay) | Plasma | 32% increase in reducing ability. | nih.gov |
| Heme oxygenase 1 (Hmox1) mRNA | Hippocampus | Increased expression. | nih.gov |
| FoxO1 mRNA | Hippocampus | Increased expression. | nih.gov |
Mitochondrial proton leak, or uncoupling, is the process where protons flow back into the mitochondrial matrix without passing through ATP synthase. nih.gov This dissipates the proton motive force as heat instead of using it for ATP synthesis. nih.gov While this reduces the efficiency of energy conversion, a moderate level of proton leak is thought to be a protective mechanism that can decrease the production of mitochondrial ROS. nih.govresearchgate.net
The fatty acid composition of the inner mitochondrial membrane can influence the rate of proton leak. bioline.org.br Specifically, the related medium-chain fatty acid, decanoic acid, has been shown to increase the mitochondrial proton leak in cultured astrocytes, an effect not observed with octanoic acid. nih.gov This increased proton leak may contribute to a reduction in oxidative stress. nih.gov The process of proton leak can be mediated by uncoupling proteins (UCPs), whose activity can be modulated by fatty acids. nih.govmdpi.com While direct evidence for this compound is sparse, the findings with decanoic acid suggest that odd- and medium-chain fatty acids could play a role in modulating this important mitochondrial process, potentially offering a mechanism to mitigate excessive ROS production under certain metabolic conditions. nih.gov
Engagement in Cellular Signaling Pathways
This compound and its related forms are implicated in the modulation of complex signaling cascades that govern cellular responses to inflammatory stimuli and regulate gene expression.
Interactions with Inflammatory Response Pathways
Research indicates that branched-chain fatty acids (BCFAs), including derivatives of this compound, can influence inflammatory pathways. Specifically, these compounds have been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. researchgate.netmdpi.com In a study involving calf small intestinal epithelial cells, pretreatment with 12-methylthis compound (iso-C14:0) significantly downregulated the lipopolysaccharide (LPS)-induced mRNA expression of key pathway components, including TLR4, Myeloid differentiation factor 88 (MyD88), and NF-κB. mdpi.com While not a direct observation of n-tridecanoic acid, this suggests that related structures can exert anti-inflammatory effects by suppressing this critical signaling cascade. mdpi.com The NF-κB pathway is a central regulator of the immune response, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines. researchgate.netffhdj.com Further studies have noted that fatty acids, in general, are involved in the regulation of immune responses and inflammation. ontosight.ai
Modulation of Gene Expression
Fatty acids are known to act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are transcription factors that control the expression of genes central to lipid metabolism and inflammation. nih.govmdpi.com While some BCFAs have been shown to be potent PPARα activators, one study using a reporter gene assay found that 12-methylthis compound did not activate the PPARα responsive reporter gene. nih.gov
However, the influence of saturated fatty acids on gene expression extends beyond PPARs. In a model using human embryonic stem cells, chronic exposure to the saturated fatty acid palmitate was found to reduce the expression of lipogenic genes regulated by Sterol Regulatory Element-Binding Proteins (SREBPs) during the early stages of cortical differentiation. nih.gov This modulation of gene expression highlights the role of saturated fatty acids in fundamental developmental processes. nih.gov Furthermore, studies in lambs have linked different feeding systems to variations in the tissue concentration of odd-chain fatty acids, like pentadecanoic acid, which correlated with significant differences in the expression profiles of genes associated with lipid metabolism. mdpi.com
Mechanisms of Antimicrobial Activity of this compound and its Derivatives
This compound and its derivatives exhibit notable antimicrobial properties through several distinct molecular mechanisms, from physical disruption of bacterial structures to synergistic actions with conventional antibiotics.
Disruption of Cellular Morphology and Membrane Integrity
A primary mechanism of action for this compound's antimicrobial effects is the disruption of the bacterial cell membrane. rsc.org Studies on this compound methyl ester (TAME), a derivative, have demonstrated that it causes significant damage to the cellular morphology of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research using scanning electron microscopy (SEM) revealed that treatment with TAME leads to the significant rupturing of Enterococcus faecalis and Escherichia coli cells. nih.govresearchgate.net This physical disruption results in considerable extracellular leakage of cellular contents, such as lactate (B86563) dehydrogenase (LDH), which is an indicator of compromised membrane integrity. nih.gov This mechanism is attributed to the amphiphilic nature of fatty acids, which allows them to integrate into the phospholipid bilayer of the bacterial membrane, altering its fluidity and integrity and ultimately leading to cell lysis. rsc.org
Induction of Autolysis in Bacterial Cells
Beyond direct membrane damage, derivatives of this compound can induce a state of autolysis, or cellular self-destruction, in bacteria. nih.govresearchgate.net SEM studies have explicitly shown that the rupturing of E. coli and E. faecalis cells is a result of TAME-induced autolysis. nih.govnih.gov This process is believed to involve the activation of the bacteria's own autolytic enzymes, such as murein hydrolases, which are responsible for breaking down the cell wall during growth and division. jst.go.jp Medium-chain saturated fatty acids have been noted to induce autolysis in Gram-positive bacteria like Bacillus subtilis. exlibrisgroup.com By triggering these enzymes prematurely or uncontrollably, this compound and its derivatives can lead to catastrophic cell wall degradation and subsequent cell death. jst.go.jp
Synergistic Effects with Antibiotics
This compound and its derivatives can work in concert with conventional antibiotics to enhance their efficacy, a phenomenon known as synergy. This is particularly valuable in combating antibiotic-resistant strains. A study found that TAME exhibited a powerful synergistic effect when combined with ampicillin (B1664943) against E. coli, improving the antibiotic's efficacy tenfold at a concentration of 50 µg/ml. nih.govresearchgate.net Conversely, an antagonistic effect was observed when TAME was combined with kanamycin. nih.govresearchgate.net
Further research has shown that n-tridecanoic acid can significantly inhibit the formation of E. coli persister cells—dormant variants that are highly tolerant to antibiotics. nih.govjmb.or.kr When co-administered with antibiotics like ampicillin or ciprofloxacin (B1669076), this compound enhanced their ability to kill the bacteria. nih.gov Another study demonstrated that this compound produced by Bacillus sp., when formulated into silver nanoparticles, showed enhanced antimicrobial potency with streptomycin (B1217042) and ciprofloxacin by 20–32%. researchgate.net This synergistic action is often attributed to the fatty acid's ability to disrupt the cell membrane, which may facilitate the entry of antibiotics into the bacterial cell. ulpgc.es
Data Tables
Table 1: Synergistic Activity of this compound (TDA) and its Methyl Ester (TAME) with Antibiotics
| Bacterial Strain | TDA/TAME Concentration | Antibiotic | Observed Effect | Reference |
|---|---|---|---|---|
| Escherichia coli MTCC 723 | 50 µg/ml (TAME) | Ampicillin (50 µg/ml) | Tenfold improvement in efficacy | nih.gov, researchgate.net |
| Escherichia coli MTCC 723 | 50 µg/ml (TAME) | Kanamycin (50 µg/ml) | Antagonistic effect | nih.gov, researchgate.net |
| Escherichia coli BW25113 | 1 mM (TDA) | Ampicillin | Enhanced killing of persister cells | nih.gov |
| Escherichia coli BW25113 | 1 mM (TDA) | Ciprofloxacin | Enhanced killing of persister cells | nih.gov |
| Escherichia coli BW25113 | 1 mM (TDA) | Kanamycin | No noticeable difference in killing | nih.gov |
| Fusarium oxysporum | Not Specified (TDA) | Ciprofloxacin | 20-32% enhanced potency | researchgate.net |
Table 2: Antimicrobial Activity of this compound Methyl Ester (TAME)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
|---|---|---|---|
| Enterococcus faecalis | 375 µg/ml | 750 µg/ml | nih.gov |
| Salmonella enterica serovar Typhimurium | 375 µg/ml | 750 µg/ml | nih.gov |
In Silico Analysis of Protein Binding Affinities
In silico analysis, particularly through molecular docking simulations, has emerged as a powerful tool to predict and analyze the binding affinities between small molecules like this compound and various protein targets. These computational methods provide valuable insights into the potential molecular interactions that underpin the biological activities of fatty acids.
Research has shown that this compound and its derivatives can interact with a range of proteins, suggesting diverse mechanisms of action. For instance, a study investigating the antibacterial properties of this compound methyl ester (TAME), a derivative of this compound, identified Escherichia coli DNA Gyrase B as a potential target. nih.govnih.govresearchgate.net Molecular docking simulations using AutoDock Vina revealed that TAME exhibited a strong binding affinity for this protein, with a binding energy of -4.5 kcal/mol. nih.gov This interaction is significant as DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition can lead to bacterial cell death. The study further utilized GROMACS with the Charmm27 force field to confirm that the binding of TAME could induce conformational changes in the protein. nih.govnih.govresearchgate.net
Further computational studies have explored the interaction of this compound with other protein targets. One such study identified this compound as a bioactive compound from Falconeria insignis and assessed its binding affinity against several proteins, including Human Epidermal Growth Factor Receptor 2 (HER2), Aldose Reductase 2 (ALR2), E. coli gyrase B, and Cyclooxygenase 1 (COX-1). informaticsjournals.co.in The docking studies, conducted using Autodock, showed that the bioactive compounds, including this compound, had binding affinities ranging from -6.5 to -4.5 kcal/mol towards the HER2 protein. informaticsjournals.co.in
In the context of metabolic regulation, this compound has been investigated for its interaction with the glucagon-like peptide 1 (GLP-1) receptor. researchgate.net Molecular docking analysis indicated a binding affinity of -7.6 kcal/mol for this compound with the GLP-1 receptor. researchgate.net Additionally, studies on the methanolic nut extract of Anacardium occidentale revealed that this compound exhibited a good binding energy with the active site of glucocorticoid receptors. ump.edu.plresearchgate.net
The perfluorinated counterpart, perfluorothis compound (PFTriA), has also been the subject of in silico analysis, particularly concerning its potential effects on reproductive health. Molecular docking simulations showed that PFTriA demonstrated a high binding affinity of -7.5 kcal/mol for the egg surface protein Juno, a key protein in fertilization. chemsociety.org.ng Another computational study highlighted that PFTriA exhibited high binding affinity for both the human estrogen receptor and the human sperm receptor. bonviewpress.com
These in silico findings, while predictive, provide a foundational understanding of the potential molecular targets of this compound and its derivatives, guiding further experimental validation.
Table 1: In Silico Protein Binding Affinities of this compound and Its Derivatives
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Computational Method/Software | Reference |
|---|---|---|---|---|---|
| This compound methyl ester (TAME) | Escherichia coli DNA Gyrase B | 5l3j | -4.5 | AutoDock Vina 4.2, GROMACS (Charmm27 force field) | nih.govnih.govresearchgate.net |
| This compound | Human Epidermal Growth Factor Receptor 2 (HER2) | - | -6.5 to -4.5 | Autodock | informaticsjournals.co.in |
| This compound | Glucagon-like peptide 1 (GLP-1) receptor | - | -7.6 | - | researchgate.net |
| This compound | Glucocorticoid receptors | - | Good binding energy | Autodoc kvina | ump.edu.plresearchgate.net |
| Perfluorothis compound (PFTriA) | Egg surface Juno | - | -7.5 | - | chemsociety.org.ng |
| Perfluorothis compound (PFTriA) | Human estrogen receptor | - | High | - | bonviewpress.com |
| Perfluorothis compound (PFTriA) | Human sperm receptor | - | High | - | bonviewpress.com |
Physiological and Pathological Implications of Tridecanoic Acid
Biological Roles in Health
The physiological significance of tridecanoic acid is multifaceted, encompassing its function as a nutrient and its contribution to the structural integrity of cellular membranes.
This compound serves as a unique energy source due to its classification as an odd-chain saturated fatty acid. wikipedia.org Unlike their even-chain counterparts, the metabolism of odd-chain fatty acids through β-oxidation yields a final three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. wikipedia.org Propionyl-CoA can then be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, contributing to gluconeogenesis and replenishing TCA cycle intermediates. wikipedia.org This anaplerotic role distinguishes it from even-chain fatty acids, which primarily produce acetyl-CoA. wikipedia.org
The primary sources of this compound in humans are believed to be dietary intake, particularly from dairy products, and the metabolic activity of the gut microbiome. wikipedia.orgdrugbank.com Its presence in human plasma is minimal, often below the limits of routine detection. wikipedia.org However, its quantification can serve as a biomarker for dairy consumption and microbial lipid synthesis in the gut. wikipedia.org Studies in animal nutrition have shown that it can be quantified in tissues, highlighting its potential as a metabolic indicator. wikipedia.org
Table 1: Metabolic Fate of Even-Chain vs. Odd-Chain Fatty Acids This table is interactive. Click on the headers to sort.
| Feature | Even-Chain Fatty Acids (e.g., Palmitic Acid) | Odd-Chain Fatty Acids (e.g., this compound) |
|---|---|---|
| Primary End Product of β-Oxidation | Acetyl-CoA | Acetyl-CoA and Propionyl-CoA |
| Contribution to Gluconeogenesis | Indirect | Direct (via Propionyl-CoA to Succinyl-CoA) |
| Anaplerotic Potential | Low | High |
| Primary Sources | Diet (various fats and oils) | Diet (dairy), Gut Microbiota |
The incorporation of fatty acids into the phospholipid bilayer is a critical determinant of cell membrane properties, including fluidity and stability. As a saturated fatty acid, this compound's straight hydrocarbon chain allows for tighter packing within the membrane compared to unsaturated fatty acids, which have "kinks" in their chains due to double bonds. wikipedia.org This tighter packing generally leads to a decrease in membrane fluidity and an increase in membrane rigidity.
Therapeutic Potential and Disease Research
Emerging research has highlighted the therapeutic potential of this compound, particularly in the context of infectious diseases due to its antimicrobial properties.
This compound has demonstrated notable activity against a range of pathogenic microorganisms.
Research has shown that this compound and its derivatives, such as this compound methyl ester (TAME), possess broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govjmb.or.kr Studies have indicated that Gram-positive bacteria may be more susceptible to the effects of medium and long-chain fatty acids than Gram-negative bacteria. nih.gov The proposed mechanism of action for its bactericidal effects includes the disruption of the bacterial cell membrane, leading to cellular lysis. nih.gov
For instance, TAME isolated from Monochoria hastata has been shown to be effective against various enteropathogenic bacteria. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound have been determined for several bacterial strains, as detailed in the table below.
Table 2: Antibacterial Activity of this compound Methyl Ester (TAME) Against Various Bacteria This table is interactive. Click on the headers to sort.
| Bacterial Strain | Gram Stain | MIC (μg/ml) | MBC (μg/ml) |
|---|---|---|---|
| Enterococcus faecalis | Positive | 375 | 750 |
| Salmonella enterica serovar Typhimurium | Negative | 375 | 750 |
Beyond its direct bactericidal effects, N-tridecanoic acid has shown significant promise as an agent against bacterial biofilms and persister cells. wikipedia.orgtandfonline.comfrontiersin.org Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. Persister cells are a subpopulation of dormant or slow-growing cells that exhibit high tolerance to antimicrobial treatments. wikipedia.orgtandfonline.comfrontiersin.org
A study investigating a library of fatty acids found that N-tridecanoic acid significantly inhibited the formation of persister cells in Escherichia coli. wikipedia.orgtandfonline.comfrontiersin.org Furthermore, it was shown to repress the formation of biofilms by enterohemorrhagic E. coli (EHEC) without exhibiting direct antimicrobial activity against this strain at the tested concentrations. wikipedia.orgtandfonline.comfrontiersin.org This suggests that this compound may act as a signaling molecule that interferes with the processes of biofilm formation and persister cell development. wikipedia.org
Table 3: Inhibitory Effect of N-Tridecanoic Acid on E. coli Persister Cell Formation This table is interactive. Click on the headers to sort.
| E. coli Strain | Treatment | Fold Reduction in Persister Cells |
|---|---|---|
| BW25113 | N-Tridecanoic Acid | 44-fold |
Anti-Inflammatory Effects
The anti-inflammatory potential of fatty acids is a subject of growing interest. While direct research on this compound's anti-inflammatory mechanisms is limited, studies on other odd-chain and medium-chain fatty acids provide a basis for potential investigation. Some research suggests that odd-chain fatty acids may have roles in modulating inflammatory responses. news-medical.net
Anticancer Research Perspectives
The potential of natural compounds, including fatty acids, in cancer research is an active area of investigation. nih.gov Some phytochemicals are known to possess a range of beneficial properties, including anticancer effects. nih.gov Research into other odd-chain fatty acids, such as heptadecanoic acid, has shown that they can induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies on decanoic acid, a medium-chain fatty acid, have also demonstrated its ability to induce apoptosis in certain cancer cell lines. mdpi.com
While direct research specifically outlining the anticancer mechanisms of this compound is limited, the findings related to other similar fatty acids suggest a potential avenue for future research. The ability of a compound to induce apoptosis is a key characteristic of a potential anticancer agent. ssu.ac.ir Further studies are required to determine if this compound possesses similar pro-apoptotic properties and to understand its potential mechanisms of action in cancer cells.
Anticonvulsant Properties and Neurological Health
Emerging research has highlighted the potential neurological effects of certain fatty acids. nih.gov While the direct impact of this compound on neurological health is an area requiring more in-depth investigation, studies on related compounds offer some insights.
Neuroprotection involves the preservation of neuronal structure and function. mdpi.commdpi.com Research on decanoic acid, a medium-chain fatty acid, has indicated potential neuroprotective effects. nih.gov The mechanisms underlying such effects can be varied, including antioxidant and anti-inflammatory actions. mdpi.comexplorationpub.com While specific studies detailing the neuroprotective mechanisms of this compound are not prevalent in the current literature, the neuroprotective potential of other fatty acids suggests this as a plausible area for future scientific inquiry. nih.govmdpi.com
The relationship between fatty acids and cognitive function is a complex field of study. mdpi.comresearchgate.net While some studies have explored the association between various fatty acids and cognitive performance, there is a notable lack of research specifically investigating the link between this compound and cognitive functions in the context of neurological conditions. Research on other types of fatty acids, such as omega-3 fatty acids, has suggested potential benefits for cognitive health. nih.gov However, it is important to emphasize that these findings cannot be directly extrapolated to this compound without specific supporting evidence.
Cardiovascular System Research
The role of dietary fats in cardiovascular health is a topic of extensive research and some debate. nih.gov Saturated fatty acids, in particular, have been a focus of numerous studies regarding their impact on cardiovascular disease risk factors. nih.gov While high consumption of certain saturated fatty acids has been linked to increased levels of LDL cholesterol, a known risk factor for cardiovascular disease, the effects can vary depending on the specific fatty acid. nih.gov
Currently, there is a lack of specific research on the direct effects of this compound on the cardiovascular system. Studies on other odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have shown associations with lower risks of cardiometabolic diseases. nih.gov These findings suggest that not all saturated fatty acids have the same physiological effects. nih.gov However, without direct clinical or experimental data, the impact of this compound on cardiovascular health remains an open question for future research.
Angiogenesis Modulation
This compound and its derivatives have been investigated for their role in modulating angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is critical in both normal physiological functions and in pathological conditions. Endothelial cells, which line the interior surface of blood vessels, are key players in angiogenesis. Research suggests that fatty acid metabolism is indispensable for endothelial cell function and angiogenesis. mdpi.com The proliferation and migration of these cells are central to the formation of new vascular networks. jci.org
Studies have explored the anti-angiogenic potential of various fatty acids. For instance, certain polyunsaturated fatty acids and their metabolites have demonstrated anti-angiogenic effects. mdpi.com While direct research specifically detailing this compound's impact on angiogenesis is limited, the broader context of fatty acid influence on endothelial cell behavior provides a basis for its potential role. The modulation of fatty acid transport and metabolism within endothelial cells, regulated by signaling pathways like vascular endothelial growth factor B (VEGF-B) and peroxisome proliferator-activated receptor-γ (PPAR-γ), is crucial for controlling angiogenesis. nih.gov A derivative of this compound, 12-methyl this compound, has been shown to decrease angiogenesis in mouse models of eye injury when applied topically. caymanchem.com
Ophthalmological Research Applications
In the field of ophthalmology, research has focused on the role of various fatty acids in the pathogenesis and potential treatment of several eye diseases, particularly those involving oxidative stress and abnormal angiogenesis, such as age-related macular degeneration (AMD) and diabetic retinopathy (DR). nih.govophthalmojournal.com The retina is particularly susceptible to oxidative damage due to its high concentration of polyunsaturated fatty acids and high oxygen consumption. nih.gov
Age-Related Macular Degeneration (AMD): AMD is a leading cause of irreversible blindness and is characterized by lipid-rich deposits and retinal degeneration. nih.govresearchgate.net Studies have investigated the link between dietary fatty acids and AMD, with a significant focus on omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), which may offer protective effects. nih.govnih.govmdpi.com While specific research on this compound in AMD is not extensive, the general understanding of lipid involvement in the disease's pathogenesis suggests a potential area for future investigation. researchgate.net
Diabetic Retinopathy (DR): DR is a major complication of diabetes, characterized by microvascular damage to the retina. nih.gov Hyperglycemia-induced oxidative stress and inflammation are key drivers of DR. mdpi.com The role of fatty acids in DR is an active area of research. Some studies suggest that omega-3 PUFAs may have a beneficial effect on pathological retinal neovascularization. mdpi.commdpi.com Given that this compound is an odd-chain fatty acid with unique metabolic properties, its potential influence on the metabolic dysregulation seen in diabetes and its complications like DR warrants further exploration.
Role in Metabolic Disorders Research
This compound, as an odd-chain saturated fatty acid (OCSFA), has garnered interest in research on metabolic disorders such as type 2 diabetes (T2DM) and metabolic syndrome. nih.govnih.gov Unlike even-chain fatty acids, the metabolism of OCSFAs yields propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, potentially influencing glucose homeostasis. news-medical.net
Epidemiological studies have indicated that higher circulating levels of other OCSFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are associated with a lower risk of metabolic diseases, including T2DM. nih.govsemanticscholar.orgresearchgate.net This has spurred interest in the potential roles of all OCSFAs, including this compound. Although present in trace amounts in human plasma, this compound's unique metabolic fate makes it a subject of investigation. nih.govnews-medical.nethmdb.ca
One study identified elevated levels of this compound in a group of individuals with diabetes who did not achieve remission after a dietary intervention, suggesting a possible link to insulin (B600854) resistance. d-nb.info The metabolism of fatty acids is closely linked to insulin sensitivity, and alterations in fatty acid profiles are often observed in individuals with metabolic disorders. nih.govbmj.com While research on longer-chain OCSFAs is more abundant, the findings suggest that the metabolic pathway of this compound could have implications for metabolic health, making it a promising area for further research. news-medical.netscispace.com
This compound Derivatives in Research
Biological Activities of Branched-Chain Tridecanoic Acids
Branched-chain fatty acids (BCFAs) are a class of fatty acids that have one or more methyl groups on their carbon chain. 12-methylthis compound, also known as isomyristic acid, is a branched-chain derivative of this compound. nih.govmoleculardepot.com BCFAs are found in various natural sources, including dairy products and certain bacteria. caymanchem.comresearchgate.net
Research into the biological activities of BCFAs has revealed several potential health benefits. They are thought to possess anti-inflammatory and anti-carcinogenic properties. researchgate.net The branched structure of these fatty acids may lead them to function similarly to cis-unsaturated fatty acids. researchgate.net For example, 12-methylthis compound has been investigated for its effects in ophthalmological models, where topical application was found to decrease angiogenesis and corneal opacity in mice with eye injuries. caymanchem.com This suggests a potential role in modulating inflammatory and neovascular processes. The unique structure of BCFAs like 12-methylthis compound influences how they are incorporated into cell membranes and metabolized, leading to distinct biological effects compared to their straight-chain counterparts. hmdb.cascbt.com
Oxidized this compound Forms in Cellular Stress and Pathogenesis
Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids, leading to cellular damage. This process is implicated in the pathogenesis of numerous age-related and chronic diseases, including cardiovascular and neurodegenerative diseases. nih.govmdpi.com The process occurs in three stages: initiation, propagation, and termination, resulting in the formation of lipid hydroperoxides and other reactive byproducts like malondialdehyde and 4-hydroxynonenal. frontiersin.orgpharmakonpress.gr
These oxidized lipid products can alter the structure and function of cell membranes, affecting their fluidity and permeability, and can damage other cellular components like proteins and DNA. nih.govfrontiersin.org In the context of metabolic disorders like diabetes, oxidative stress and lipid peroxidation are known to contribute to disease complications. pharmakonpress.gr The high content of unsaturated fatty acids in ocular tissues makes them particularly vulnerable to lipid peroxidation, which is a factor in diseases like AMD and cataracts. nih.gov
While specific studies focusing exclusively on the oxidized forms of this compound are not abundant, the general principles of lipid peroxidation apply to all fatty acids, including saturated ones, albeit to a lesser extent than polyunsaturated fatty acids. The oxidation of this compound would lead to the formation of hydroperoxides and other breakdown products that could contribute to cellular stress and the pathogenesis of diseases associated with oxidative damage. mdpi.comnih.gov
Data Tables
Table 1: Summary of Research Findings on this compound and Its Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Area of Research | Compound | Key Findings | Potential Implication |
|---|---|---|---|
| Angiogenesis Modulation | 12-methyl this compound | Decreased angiogenesis in mouse models of eye injury. caymanchem.com | Potential anti-angiogenic therapeutic applications. |
| Ophthalmological Research | General Fatty Acids | Implicated in pathogenesis of AMD and DR. nih.govnih.gov | Dietary modulation may influence disease progression. |
| Metabolic Disorders | This compound | Elevated levels associated with non-remission of T2DM in one study. d-nb.info | May be a biomarker or contributor to insulin resistance. |
| Biological Activities | 12-methylthis compound | Possesses anti-inflammatory and anti-angiogenic properties in preclinical models. caymanchem.comresearchgate.net | Potential therapeutic agent for inflammatory conditions. |
| Cellular Stress | General Fatty Acids | Susceptible to lipid peroxidation, leading to cellular damage. nih.govfrontiersin.org | Oxidized forms may contribute to chronic disease pathogenesis. |
Analytical Methodologies and Research Techniques
Detection and Quantification in Biological Samples
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including tridecanoic acid. ntnu.nomdpi.com The methodology typically requires a derivatization step to convert the polar carboxylic acid group into a more volatile, non-polar ester, most commonly a fatty acid methyl ester (FAME). mdpi.comnih.gov This enhances the chromatographic properties of the fatty acids, allowing for better separation and detection. mdpi.com GC-MS provides high sensitivity and is widely used for comprehensive fatty acid profiling in diverse biological samples. ntnu.nomdpi.com
Due to its relative rarity in most biological systems, this compound is frequently used as an internal standard for the quantification of other fatty acids and lipids. chemicalbook.com An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process to correct for the loss of analyte during sample preparation and analysis. nih.govlipidmaps.org
This compound has been successfully employed as an internal standard in the GC-MS analysis of:
Total intramuscular fat in broilers. chemicalbook.com
Fatty acids in Chinook salmon roe lipids. chemicalbook.com
Fatty acids (C8–C22) in wastewater samples. chemicalbook.com
Metabolites of toluene and xylene in urine. chemicalbook.com
Lipids in the initial oral biofilm (pellicle). nih.gov
Pentaerythritol, phthalic acid, and triglycerides in industrial alkyd resin extracts.
The use of this compound as an internal standard allows for robust, precise, and accurate measurements in complex biological and environmental matrices. nih.gov
| Sample Matrix | Analytes Quantified | Reference |
|---|---|---|
| Broiler Intramuscular Fat | Total Lipids | chemicalbook.com |
| Chinook Salmon Roe | Fatty Acids | chemicalbook.com |
| Wastewater | Fatty Acids (C8-C22) | chemicalbook.com |
| Urine | Hippuric and Methylhippuric Acids | chemicalbook.com |
| Oral Biofilm (Pellicle) | Fatty Acid Profile (C12-C22) | nih.gov |
| Industrial Alkyd Resins | Pentaerythritol, Phthalic Acid, Triglycerides |
This compound is also a component of fatty acid profiling, where the goal is to determine the complete composition of fatty acids in a sample. nih.gov In these analyses, lipids are extracted from the biological matrix and then transesterified to form FAMEs. nih.gov The resulting mixture is then injected into the GC-MS system. The fatty acids are separated based on their chain length and degree of unsaturation, and the mass spectrometer provides identification and quantification. ntnu.no For instance, a GC-MS method was developed for the qualitative and quantitative characterization of a wide range of fatty acids (C12–C22) in the initial oral biofilm, where this compound was used as an internal standard to ensure accuracy. nih.gov
High-performance liquid chromatography (HPLC) is another powerful technique for fatty acid analysis. hplc.eu While GC is often preferred, HPLC is valuable for applications like separating geometric isomers. hplc.eu Unlike GC, HPLC analysis of free fatty acids does not necessarily require derivatization. hplc.eu
This compound can be analyzed by reverse-phase (RP) HPLC methods. sielc.com A typical mobile phase might consist of acetonitrile, water, and an acid. sielc.com For applications where the HPLC is coupled to a mass spectrometer (MS), it is necessary to use a volatile acid like formic acid in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com
Similar to its role in GC-MS, this compound is also utilized as an internal standard in HPLC-MS analyses for the quantification of other molecules. This includes the analysis of triglycerides in industrial resins and metabolites of arachidonic acid from endothelial cell cultures. sigmaaldrich.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse Phase (RP) HPLC | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Application | Analysis of this compound, Isolation of Impurities | sielc.com |
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly sensitive and suitable for the analysis of lipids, including this compound and its derivatives. nih.govnih.gov It is particularly useful for analyzing molecules from biological samples with minimal fragmentation, allowing for the determination of the molecular weight of the intact molecule. nih.gov
In one study, ESI-MS was used to characterize the purified methyl ester of this compound. The analysis showed the molecular peak at m/z 211.1 and fragmented peaks corresponding to the structure of this compound methyl ester, confirming its molecular mass of 228 g/mol . nih.gov This technique, often coupled with liquid chromatography (UHPLC-ESI-MS), is a cornerstone of modern lipidomics for the comprehensive analysis of lipid classes in complex biological matrices like plant extracts. sbq.org.br
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (proton NMR) spectral analysis has been used to characterize this compound methyl ester. nih.gov The absence of signals in the δ 2.7–2.9 ppm region indicates the lack of unsaturated carbon atoms, confirming its saturated nature. nih.gov Specific signals in the ¹H-NMR spectrum correspond to different protons within the molecule. nih.gov For example, the methyl ester protons typically appear as a singlet, while protons adjacent to the carbonyl group and the terminal methyl group of the fatty acid chain have characteristic chemical shifts and multiplicities. nih.gov
| Chemical Shift (δ ppm) | Proton Group | Multiplicity | Reference |
|---|---|---|---|
| 3.61 | Methyl ester protons (-OCH₃) | Singlet (s) | nih.gov |
| 2.32 | CH₂ protons adjacent to carbonyl | Multiplet (m) | nih.gov |
| 1.26 - 1.33 | CH₂ groups of the fatty acid chain | - | nih.gov |
| 0.88 | Terminal CH₃ group | Triplet (t) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Sample Preparation and Derivatization Techniques
Before instrumental analysis, biological or chemical samples containing this compound must undergo specific preparation steps to isolate the compound of interest, remove interfering substances, and convert it into a form suitable for analysis.
The initial step in analyzing this compound from biological samples is typically the extraction of the total lipid fraction. Since this compound is a fatty acid, it is soluble in organic solvents. hawaii.edu The choice of extraction method is critical for both qualitative and quantitative accuracy and depends on the sample's origin, physical state, and moisture content. nih.gov
Two of the most widely recognized and historically significant methods for lipid extraction are the Folch method and the Bligh and Dyer method. nih.gov
Folch Method: This procedure uses a chloroform and methanol solvent system, typically in a 2:1 ratio. hawaii.edunih.gov The principle lies in the ability of this solvent mixture to effectively dissolve lipids while leaving other cellular components like proteins and carbohydrates insoluble. hawaii.edu While highly effective for a broad range of lipid classes, this method requires significant volumes of solvents, which can be costly and pose handling hazards. hawaii.edunih.gov
Bligh and Dyer Method: A modification of the Folch method, this technique also employs a chloroform/methanol mixture but uses a lower solvent volume. hawaii.edunih.gov It is particularly well-suited for samples with high water content, such as biological tissues. nih.gov
Both methods are considered gold standards for lipid extraction due to their high efficiency in isolating major lipid classes from diverse sample types. nih.gov The selection between them often depends on the sample size and water content. nih.govnih.gov
| Method | Solvent System | Key Features | Considerations |
|---|---|---|---|
| Folch Method | Chloroform/Methanol (2:1 v/v) | Effective for all lipid classes; considered a "gold standard". hawaii.edunih.gov | Requires large solvent volumes; potential for co-extraction of non-lipid contaminants. hawaii.edu |
| Bligh and Dyer Method | Chloroform/Methanol (1:1 v/v) | Modification of Folch method using less solvent; suitable for samples with high water content. hawaii.edunih.gov | Equally efficient as Folch for tissues with low lipid content. nih.gov |
Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids. nih.gov However, free fatty acids like this compound are not sufficiently volatile to pass through a GC system. colostate.eduyoutube.com Therefore, they must be converted into more volatile, less polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govual.es This chemical modification is achieved through esterification or transesterification.
Acid-Catalyzed Esterification: This is a common approach where an acid catalyst facilitates the reaction between the fatty acid's carboxyl group and an alcohol, typically methanol. aocs.org
Methanolic Hydrogen Chloride (HCl): A solution of anhydrous hydrogen chloride in methanol is a frequently used reagent. The lipid sample is heated with the reagent, leading to the formation of FAMEs. aocs.org A method using aqueous concentrated HCl has also been developed, where a final HCl concentration of 1.2% (w/v) is achieved in a toluene/methanol/water mixture, with the reaction proceeding at 100°C for 1 to 1.5 hours. nih.gov
Boron Trifluoride (BF₃)-Methanol: This reagent is also widely used for preparing FAMEs. hawaii.edu It effectively catalyzes both the esterification of free fatty acids and the transesterification of esterified fatty acids (from triglycerides or phospholipids) simultaneously.
Methanol/Acetyl Chloride: Direct transesterification can be achieved by heating a sample with a mixture of methanol and acetyl chloride (e.g., 20:1 v/v) and hexane. This method combines the extraction and derivatization steps, saving time and reagents. ual.es
Base-Catalyzed Transesterification: This method is suitable for transesterifying lipids like triglycerides but not for esterifying free fatty acids. aocs.org It proceeds much faster and under milder conditions than acid-catalyzed reactions. nih.gov
Beyond creating volatile esters for GC, derivatization can be employed to enhance the detection of this compound in other analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS). spectroscopyonline.com Fatty acids often exhibit poor ionization efficiency in MS, making sensitive detection challenging. nih.gov Chemical derivatization can overcome this by introducing a chemical tag that improves ionization or imparts other favorable analytical properties. spectroscopyonline.comnih.gov
The primary goals of derivatization for enhanced MS detection include:
Improving ionization efficiency.
Increasing the selectivity of the analysis.
Enhancing chromatographic separation.
Enabling charge reversal for detection in positive ion mode, which often provides greater sensitivity. nih.gov
Strategies for LC-MS:
Charge-Reversal Derivatization: The carboxyl group of this compound is targeted to introduce a permanently charged or easily ionizable group. This allows for highly sensitive detection in positive electrospray ionization (ESI) mode. nih.gov Reagents like 3-picolylamine (3-PA) have been used for this purpose, providing enhanced sensitivity and selectivity. nih.gov
Isotopic Tagging: Isotope-labeled derivatization reagents, such as DMAQ-13C/15N, can be used to create internal standards. This strategy significantly improves quantitative accuracy by correcting for matrix effects and variations in ionization efficiency. nih.gov
Strategies for GC-MS:
Silylation: This process replaces active hydrogen atoms on the carboxyl group with a trimethylsilyl (TMS) group. youtube.com Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are used to increase the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. youtube.com This is an alternative to esterification for preparing volatile derivatives. The tert-butyldimethylsilyl (TBDMS) derivative of this compound is one such example. nist.gov
| Reagent Class | Example Reagent | Analytical Platform | Purpose |
|---|---|---|---|
| Acid Catalysts | BF₃-Methanol, Methanolic HCl | GC-FID, GC-MS | Forms volatile methyl esters (FAMEs). hawaii.edunih.gov |
| Picolylamines | 3-Picolylamine (3-PA) | LC-MS | Charge-reversal for enhanced sensitivity in positive ESI mode. nih.gov |
| Silylating Agents | MSTFA | GC-MS | Increases volatility and thermal stability by forming TMS esters. youtube.com |
| Isotopic Reagents | DMAQ-13C/15N | LC-MS | Creates stable isotope-labeled internal standards for accurate quantification. nih.gov |
Computational and In Silico Research
Computational methods, or in silico research, offer powerful tools to investigate the properties and potential biological activities of molecules like this compound at a molecular level. These simulations can predict interactions, explain mechanisms, and guide further experimental research.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com The primary goal is to assess the binding affinity and mode of interaction. By simulating the interaction between this compound and various protein targets, researchers can hypothesize its potential biological functions, such as enzyme inhibition. drugbank.com For instance, in studies of other fatty acids, molecular docking has been used to evaluate binding energies (measured in kcal/mol) to the active sites of targets related to cancer and inflammation. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the physical movement of atoms and molecules over time. mdpi.comyoutube.com For a molecule like this compound, MD simulations can be used to:
Study its behavior in different solvent environments (e.g., water, lipids). nih.gov
Analyze the stability of its docked pose within a protein's binding site.
Investigate conformational changes in both the fatty acid and its target protein upon binding.
Explore its role in larger systems, such as its influence on the structure and dynamics of cell membranes.
These simulations are performed using force fields, such as Martini 3, and software packages like GROMACS to calculate the trajectories of molecules, providing insights into thermodynamic and kinetic properties. nih.gov
Network analysis, often applied in the field of network pharmacology, is a systems-level approach to understand the complex interactions between chemical compounds, their protein targets, and related disease pathways. mdpi.com This methodology can be particularly useful for identifying the potential roles of compounds like this compound, especially when it is part of a complex mixture (e.g., a plant extract or a microbial metabolome).
The typical workflow involves:
Target Identification: Identifying potential protein targets of this compound using databases and prediction tools.
Network Construction: Building a network that connects the compound to its predicted targets and then linking those targets to specific diseases or biological pathways.
Topological Analysis: Analyzing the network's properties (e.g., degree centrality, betweenness centrality) to identify key nodes (hubs) that may represent critical targets or pathways influenced by the compound. mdpi.com
This approach allows researchers to move beyond a one-compound, one-target view and appreciate the broader biological context in which this compound may exert its effects. For example, network analysis has been applied to short-chain fatty acids to elucidate their collective mechanisms against diseases by identifying key interacting gene targets. mdpi.com
Future Directions and Research Gaps
Elucidation of Specific Functions and Interactions within Organisms
The precise functions and interactions of tridecanoic acid within organisms remain largely uncharacterized compared to more common fatty acids. ontosight.ai While it is known to be involved in energy storage and membrane structure, the specifics of its metabolic pathways and its interactions with proteins and enzymes require further investigation. ontosight.ai For instance, this compound has been identified in the cuticle of various insects, but its exact physiological role in these species is still obscure. researchgate.net
In prokaryotic microorganisms, particularly bacteria like Rhodococcus opacus, this compound is a component of triacylglycerols (TAGs), which serve as energy reserves. researchgate.net However, other potential functions, such as regulating cell membrane fluidity or acting as a sink for reducing equivalents, have also been proposed and warrant deeper exploration. researchgate.net Understanding these fundamental roles is critical to appreciating the full biological significance of this odd-chain fatty acid.
Further Studies on Therapeutic Potentials and Mechanisms
Preliminary research has highlighted the potential of this compound and its derivatives in various therapeutic applications, though comprehensive studies are needed to validate these findings and elucidate the underlying mechanisms.
The compound has demonstrated a range of biological activities, including anthelmintic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net Its ability to inhibit the persistence and biofilm formation of pathogenic bacteria like Escherichia coli suggests its potential as an agent to combat antibiotic-resistant infections. jmb.or.krmedchemexpress.com The methyl ester of this compound has also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, disrupting cellular integrity. nih.gov
Further research should focus on:
Antimicrobial Mechanisms: While it's known that some fatty acids can disrupt phospholipid membranes, the precise mode of action for this compound against various pathogens needs to be detailed. ontosight.ai
Anticancer and Anti-inflammatory Pathways: Investigating the specific cellular and molecular pathways through which this compound exerts its anticancer and anti-inflammatory effects is crucial for its development as a therapeutic agent. researchgate.net
Neurological Applications: The identification of this compound in marine cyanobacteria, which are being investigated for their therapeutic potential in Alzheimer's disease, opens up new avenues for neurological research. biocrick.com
Exploration of Novel Derivatives and Their Biological Activities
The synthesis and evaluation of novel derivatives of this compound represent a promising area for future research. Modifying the structure of this compound can lead to compounds with enhanced biological activities and improved pharmacokinetic properties.
For example, the synthesis of esters, amides, and hydrazones of other fatty acids like myristic acid has yielded derivatives with significant biological activities, including the inhibition of enzymes crucial for the survival of cancer cells and pathogens. researchgate.net A similar approach could be applied to this compound to develop new therapeutic agents.
The study of ω-functionalized this compound derivatives has shown that their partitioning into vesicle bilayers correlates with the antibacterial potency of corresponding muraymycins, suggesting that modifications to the acyl chain could improve antibacterial efficacy. uni-goettingen.de Additionally, cyclopentenyl derivatives of this compound, such as chaulmoogric acid, are known for their ability to inhibit the multiplication of Mycobacterium leprae. rsc.org
Future research in this area should include:
Systematic synthesis of new derivatives.
In-depth evaluation of their biological activities against a wide range of targets.
Structure-activity relationship (SAR) studies to guide the design of more potent and selective compounds.
Advanced Analytical Approaches for Comprehensive Lipidomics Profiling
Advancements in analytical techniques are essential for a more comprehensive understanding of this compound's role in complex biological systems. Lipidomics, the large-scale study of lipids, provides a powerful platform for this purpose. semanticscholar.org
Current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and quantifying this compound and other fatty acids in various biological samples, including pork, milk, and liver tissue. nih.govmdpi.commdpi.com These techniques allow for the detailed analysis of lipid profiles and can reveal alterations associated with different physiological or pathological states. nih.govmdpi.com
Future research should leverage these advanced analytical platforms to:
Develop high-sensitivity methods for the accurate quantification of trace levels of this compound and its metabolites. creative-proteomics.com
Perform comprehensive lipidomic analyses to map the distribution and concentration of this compound in different tissues and cellular compartments. semanticscholar.orgfrontiersin.org
Integrate lipidomics data with other 'omics' technologies (genomics, proteomics, metabolomics) to build a holistic view of the biological networks in which this compound participates.
By focusing on these key research areas, the scientific community can significantly advance our knowledge of this compound, paving the way for its potential application in medicine, biotechnology, and nutrition.
Q & A
Q. What are the key physicochemical properties of tridecanoic acid critical for experimental design?
this compound (C₁₃H₂₆O₂; molecular weight 214.34) is a saturated fatty acid with a melting point of 41–42°C and a boiling point of 236°C at 100 mmHg. It is insoluble in water but soluble in organic solvents, necessitating methanol or chloroform for dissolution in lab workflows. Its purity (>98%) and stability under standard storage (0–6°C) make it suitable for controlled experiments. These properties are foundational for designing solvent systems, reaction temperatures, and storage protocols .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
While this compound is not classified as hazardous, standard precautions include:
- Avoiding inhalation of aerosols (use fume hoods).
- Wearing nitrile gloves to prevent skin contact.
- Disposing of waste via non-sewer channels to prevent environmental release. Safety data sheets (SDS) from Agilent Technologies and Larodan AB confirm that no specialized personal protective equipment (PPE) is required under normal use .
Q. How can this compound be synthesized or isolated for laboratory use?
this compound can be enzymatically synthesized via α-oxidative decarboxylation of myristic acid (C14) using cytochrome P450 peroxygenases like CYP152N1. This method achieves a 17% yield, with reaction conditions optimized at 30°C and pH 7.2. Alternatively, microbial isolation from Bacillus sp. involves solvent extraction (e.g., ethyl acetate) followed by HPLC purification .
Advanced Research Questions
Q. What methodological approaches optimize the derivatization of this compound for gas chromatography (GC) analysis?
Derivatization to fatty acid methyl esters (FAMEs) requires a microfluidic chip system with methanolic-HCl. Key parameters:
- Time (Tder) : 0.8–5.0 minutes.
- Reagent ratio (Rder) : 4.9–4.95 (methanolic-HCl:FFA). Design of Experiments (DOE) screening revealed 83% efficiency for this compound at Tder = 5.0 min and Rder = 4.95. Lower efficiencies (10–59%) occur with shorter times, necessitating kinetic studies for method validation .
| Parameter | Optimal Range | Efficiency Range |
|---|---|---|
| Tder | 0.8–5.0 min | 10–83% |
| Rder | 4.9–4.95 | 59–94% |
Q. What computational and structural techniques elucidate this compound’s binding interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model hydrophobic interactions with residues (e.g., Leu100, Phe170) in GPR84 binding pockets.
- X-ray Crystallography : Resolve hydrogen bonds between the carboxyl group and Thr167/Ser77 in enzyme-substrate complexes.
- β-Arrestin Assays : Quantify affinity (pEC₅₀ = 5.77) for GPCR targets. These methods are critical for structure-activity relationship (SAR) studies .
Q. How can researchers address inconsistencies in derivatization efficiency across chain-length variants of fatty acids?
Variability arises from differential solubility and reactivity. Solutions include:
Q. What mechanisms underlie this compound’s antimicrobial activity, and how can they be potentiated?
this compound disrupts bacterial membranes via lipid bilayer integration, validated by:
- Liposome Leakage Assays : Measure cytoplasmic content release (e.g., calcein dye).
- Silver Nanoparticle Synergy : Biosynthesized AgNPs (10–50 nm) enhance efficacy by 40% via reactive oxygen species (ROS) generation. FTIR and TEM are used to confirm nanoparticle interactions .
Methodological & Ecological Considerations
Q. How can researchers assess this compound’s ecological impact in microbial ecosystems?
- Microcosm Studies : Expose soil/water samples to 0.1–1.0 mM this compound and monitor biodegradation via GC-MS.
- Toxicity Assays : Use Daphnia magna or algal models (EC₅₀ thresholds). Evidence suggests low ecotoxicity under 10 ppm .
Q. What analytical techniques ensure purity and structural fidelity of this compound in experimental workflows?
Q. How can multi-omic approaches integrate this compound’s metabolic and genomic roles in disease models?
- Metabolomics : LC-MS/MS profiles of gut microbiota metabolites.
- Transcriptomics : RNA-seq to identify GPR84-regulated pathways in Alzheimer’s models.
- Network Pharmacology : Build interaction maps using platforms like STRING or Cytoscape to link metabolites to disease modules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
